N-(4-Methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide
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Overview
Description
N-(4-Methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide is an organic compound with the molecular formula C9H9NO4 It is characterized by a methoxy group attached to a cyclohexa-1,4-dienyl ring, which is further substituted with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide typically involves the reaction of 4-methoxyphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through acetylation of the phenol group, followed by oxidation to form the desired compound. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Acetonitrile or dichloromethane
Catalyst: Sulfuric acid or phosphoric acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Hydroquinone derivatives
Substitution: Various substituted acetamides
Scientific Research Applications
N-(4-Methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, the quinone moiety can be reduced by enzymes such as DT-diaphorase, leading to the release of active drug molecules for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
- N-(3,6-Dioxocyclohexa-1,4-dienyl)-acetamide
- SGC3027
- 3,5-Dichloro-6-diazo-2,4-dinitrocyclohexa-2,4-dien-1-one
Uniqueness
N-(4-Methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
CAS No. |
130659-08-4 |
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Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
N-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)acetamide |
InChI |
InChI=1S/C9H9NO4/c1-5(11)10-6-3-8(13)9(14-2)4-7(6)12/h3-4H,1-2H3,(H,10,11) |
InChI Key |
AMIIKZGILNYOCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=O)C(=CC1=O)OC |
Origin of Product |
United States |
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